![molecular formula C₁₅H₂₇NO₁₁ B1147058 N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-二羟基-2-(羟甲基)-6-甲氧基氧杂环己烷-4-基]氧基-4,5-二羟基-6-(羟甲基)氧杂环己烷-3-基]乙酰胺 CAS No. 93253-17-9](/img/structure/B1147058.png)
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-二羟基-2-(羟甲基)-6-甲氧基氧杂环己烷-4-基]氧基-4,5-二羟基-6-(羟甲基)氧杂环己烷-3-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside is a complex carbohydrate derivative. It is a glycoside formed by the linkage of a methyl group to the 3-O position of a galactopyranoside, which is further linked to a glucopyranosyl unit that has been modified with an acetamido group. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its structural complexity and potential biological activities.
科学研究应用
Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: It serves as a substrate for studying glycosylation processes and enzyme activities.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of glycosylated products and as a stabilizer in drug formulations.
作用机制
Target of Action
The primary target of Methyl 3-O-(N-acetyl-beta-D-glucosaminyl)-beta-D-galactopyranoside is the enzyme N-acetyl-β-D-glucosaminidase (EC 3.2.1.52) . This enzyme is an exoglycosidase that removes N-acetyl-β-D-glucosamine (Glc-NAc) or N-acetyl-β-D-galactosamine (Gal-NAc) from the non-reducing ends of various biomolecules, including oligosaccharides, glycoproteins, and glycolipids .
Mode of Action
The compound interacts with its target enzyme by serving as a substrate . The enzyme catalyzes the addition of a single N-acetylglucosamine in O-glycosidic linkage to serine or threonine residues . This post-translational modification of protein serines/threonines with N-acetylglucosamine (O-GlcNAc) is dynamic, inducible, and abundant .
Biochemical Pathways
The action of Methyl 3-O-(N-acetyl-beta-D-glucosaminyl)-beta-D-galactopyranoside affects the O-GlcNAcylation pathway . This pathway regulates many cellular processes by interfering with protein phosphorylation . The compound’s action can influence the balance between O-GlcNAcylation and phosphorylation, thereby affecting various downstream cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in modulating protein function through O-GlcNAcylation . By serving as a substrate for N-acetyl-β-D-glucosaminidase, it can influence the levels of O-GlcNAc-modified proteins, thereby affecting various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside typically involves multiple steps. One common approach is the glycosylation reaction, where a protected galactopyranoside donor is reacted with a glucopyranosyl acceptor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as silver triflate or boron trifluoride etherate. The reaction is usually carried out at low temperatures to control the stereochemistry of the glycosidic bond formation.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of the glycosidic bond. This method is advantageous due to its high specificity and mild reaction conditions. Alternatively, chemical synthesis methods can be scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents such as thionyl chloride or tosyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-D-galactopyranose: This compound is similar in structure but has an additional acetamido group.
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside: This compound differs in the configuration of the glycosidic linkage.
Uniqueness
Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of the acetamido group, which imparts distinct biological properties. Its structural features make it a valuable tool in studying glycosylation and its effects on biological systems.
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7+,8-,9-,10-,11-,12+,13-,14+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJPBCYUZSGJII-BLQWJJLMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@@H](O[C@@H]([C@H]2O)OC)CO)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
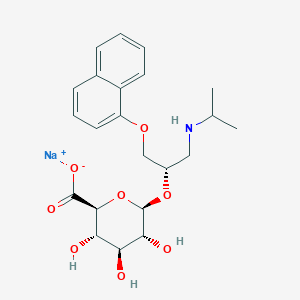
![myo-Inositol-d6 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/new.no-structure.jpg)
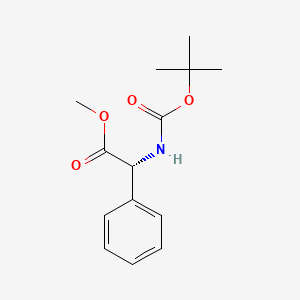
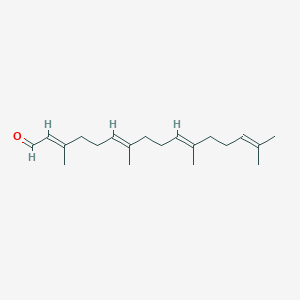
![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)
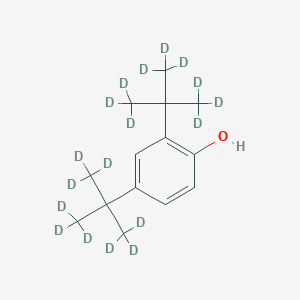
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)

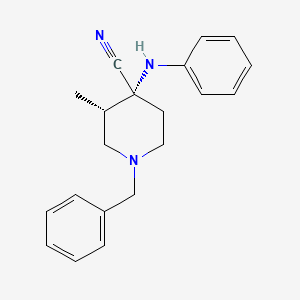
![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)
![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)
